molecular formula C17H13N3O3S B15043952 (2E)-N-(6-methyl-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide

(2E)-N-(6-methyl-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide

Cat. No.: B15043952
M. Wt: 339.4 g/mol
InChI Key: BSYHRABXWKGLDU-WEVVVXLNSA-N
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Description

The compound (2E)-N-(6-methyl-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide is an organic molecule that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(6-methyl-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide typically involves the condensation of 6-methyl-1,3-benzothiazol-2-amine with 3-(4-nitrophenyl)prop-2-enoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-N-(6-methyl-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogens, nucleophiles like amines or thiols.

Major Products Formed

    Reduction: Formation of (2E)-N-(6-methyl-1,3-benzothiazol-2-yl)-3-(4-aminophenyl)prop-2-enamide.

    Oxidation: Formation of corresponding oxides or other oxidized derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, benzothiazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be studied for its potential biological activities and therapeutic applications.

Medicine

In medicinal chemistry, the compound can be explored for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (2E)-N-(6-methyl-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzymes or receptors, modulating their activity. The nitro group may also play a role in the compound’s biological effects by undergoing reduction to form reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(6-methyl-1,3-benzothiazol-2-yl)-3-(4-aminophenyl)prop-2-enamide
  • (2E)-N-(6-methyl-1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)prop-2-enamide
  • (2E)-N-(6-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enamide

Uniqueness

The uniqueness of (2E)-N-(6-methyl-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide lies in its specific combination of functional groups. The presence of both the benzothiazole ring and the nitro group provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H13N3O3S

Molecular Weight

339.4 g/mol

IUPAC Name

(E)-N-(6-methyl-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C17H13N3O3S/c1-11-2-8-14-15(10-11)24-17(18-14)19-16(21)9-5-12-3-6-13(7-4-12)20(22)23/h2-10H,1H3,(H,18,19,21)/b9-5+

InChI Key

BSYHRABXWKGLDU-WEVVVXLNSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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